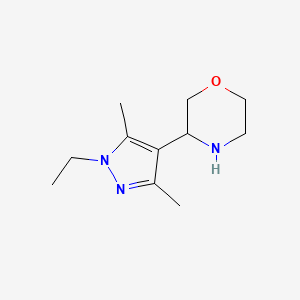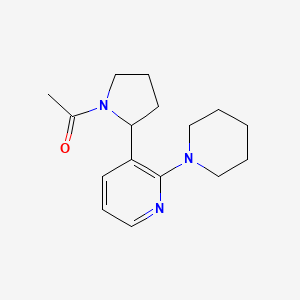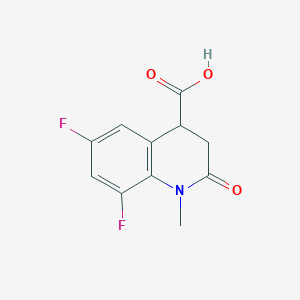
1-Benzyl-2-(2-methoxyphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(2-methoxyphenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 2-methoxybenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with a suitable reagent to yield the desired pyrrolidine derivative . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-Benzyl-2-(2-methoxyphenyl)pyrrolidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Benzyl-2-(2-methoxyphenyl)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrrolidine, 1-Benzyl-2-pyrrolidinone, 2-Methoxyphenylpyrrolidine.
Uniqueness: The presence of both benzyl and methoxyphenyl groups in this compound provides a unique combination of steric and electronic properties, enhancing its potential biological activity and making it a valuable compound in drug discovery.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
1-benzyl-2-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C18H21NO/c1-20-18-12-6-5-10-16(18)17-11-7-13-19(17)14-15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |
Clé InChI |
PBJVVTVIRQMMAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2CCCN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)
